

Application Notes and Protocols for Ald-Ph-PEG4-bis-PEG3-N3 Conjugation

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Compound of Interest

Compound Name: Ald-Ph-PEG4-bis-PEG3-N3

Cat. No.: B11928811

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Introduction

Ald-Ph-PEG4-bis-PEG3-N3 is a heterobifunctional linker designed for advanced bioconjugation applications, particularly in the development of Antibody-Drug Conjugates (ADCs).[1] This linker possesses two distinct reactive functionalities: an aldehyde group (Ald-Ph) and an azide group (N3), separated by a flexible polyethylene glycol (PEG) spacer.[1] The aldehyde group allows for covalent modification of biomolecules containing hydrazide or aminoxy groups, forming stable hydrazone or oxime linkages, respectively.[2][3][4] The azide group is a versatile handle for "click chemistry," enabling highly efficient and specific ligation with alkyne- or strained cyclooctyne-modified molecules through Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][5][6][7]

The PEG spacer enhances aqueous solubility and provides spatial separation between the conjugated molecules, which can help to reduce steric hindrance.[8][9] This application note provides detailed protocols for a two-step conjugation strategy, which is a common workflow for the synthesis of ADCs.

Data Presentation

Table 1: Summary of Reaction Conditions for Aldehyde-Hydrazide Conjugation

Parameter	Condition	Recommended Range
pH	Optimal for hydrazone bond formation	5.0 - 7.0[2]
Temperature	Reaction temperature	20 - 25°C (Room Temperature)
Reactant Molar Ratio	Linker : Biomolecule (hydrazide-modified)	5-20 fold molar excess of linker
Reaction Time	Incubation time for conjugation	4 - 16 hours
Catalyst (Optional)	Aniline	10 - 20 mM

Table 2: Summary of Reaction Conditions for Azide-Alkyne CuAAC Click Chemistry

Parameter	Condition	Recommended Concentration/Ratio
Copper Source	Copper(II) Sulfate (CuSO ₄)	10-50 µM
Reducing Agent	Sodium Ascorbate	100-500 µM
Copper Ligand	THPTA or TBTA	50-250 µM (Ligand:CuSO ₄ ratio of 5:1)[10]
Reactants	Azide-Linker-Biomolecule 1 and Alkyne-Biomolecule 2	1:1 to 1:1.5 molar ratio
Temperature	Reaction temperature	20 - 25°C (Room Temperature)
Reaction Time	Incubation time for conjugation	30 - 60 minutes[5][6]

Experimental Protocols

Protocol 1: Conjugation of Ald-Ph-PEG4-bis-PEG3-N3 to a Hydrazide-Modified Antibody

This protocol describes the first step of the conjugation, where the aldehyde group of the linker reacts with a hydrazide-modified antibody to form a stable hydrazone bond.

Materials:

- Hydrazide-modified antibody in a suitable buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.0)
- **Ald-Ph-PEG4-bis-PEG3-N3** linker
- Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 6.0
- (Optional) Aniline catalyst solution
- Purification system (e.g., size-exclusion chromatography)

Procedure:

- Antibody Preparation: Prepare the hydrazide-modified antibody at a concentration of 1-10 mg/mL in the Reaction Buffer.
- Linker Preparation: Prepare a stock solution of **Ald-Ph-PEG4-bis-PEG3-N3** in DMF or DMSO at a concentration of 10-20 mM.
- Conjugation Reaction: a. Add the **Ald-Ph-PEG4-bis-PEG3-N3** stock solution to the antibody solution to achieve a 10-fold molar excess of the linker relative to the antibody. b. If using a catalyst, add aniline to a final concentration of 10-20 mM. c. Incubate the reaction mixture at room temperature for 4-16 hours with gentle agitation.
- Purification: a. Remove the excess, unreacted linker by purifying the reaction mixture using size-exclusion chromatography (SEC). b. The fractions containing the antibody-linker conjugate are collected.
- Characterization: a. Confirm the successful conjugation and determine the linker-to-antibody ratio (LAR) using techniques such as UV-Vis spectroscopy, mass spectrometry, or HPLC.

Protocol 2: "Click Chemistry" Conjugation of an Alkyne-Modified Payload

This protocol details the second step, where the azide-functionalized antibody-linker conjugate from Protocol 1 is reacted with an alkyne-modified payload (e.g., a cytotoxic drug) via CuAAC.

Materials:

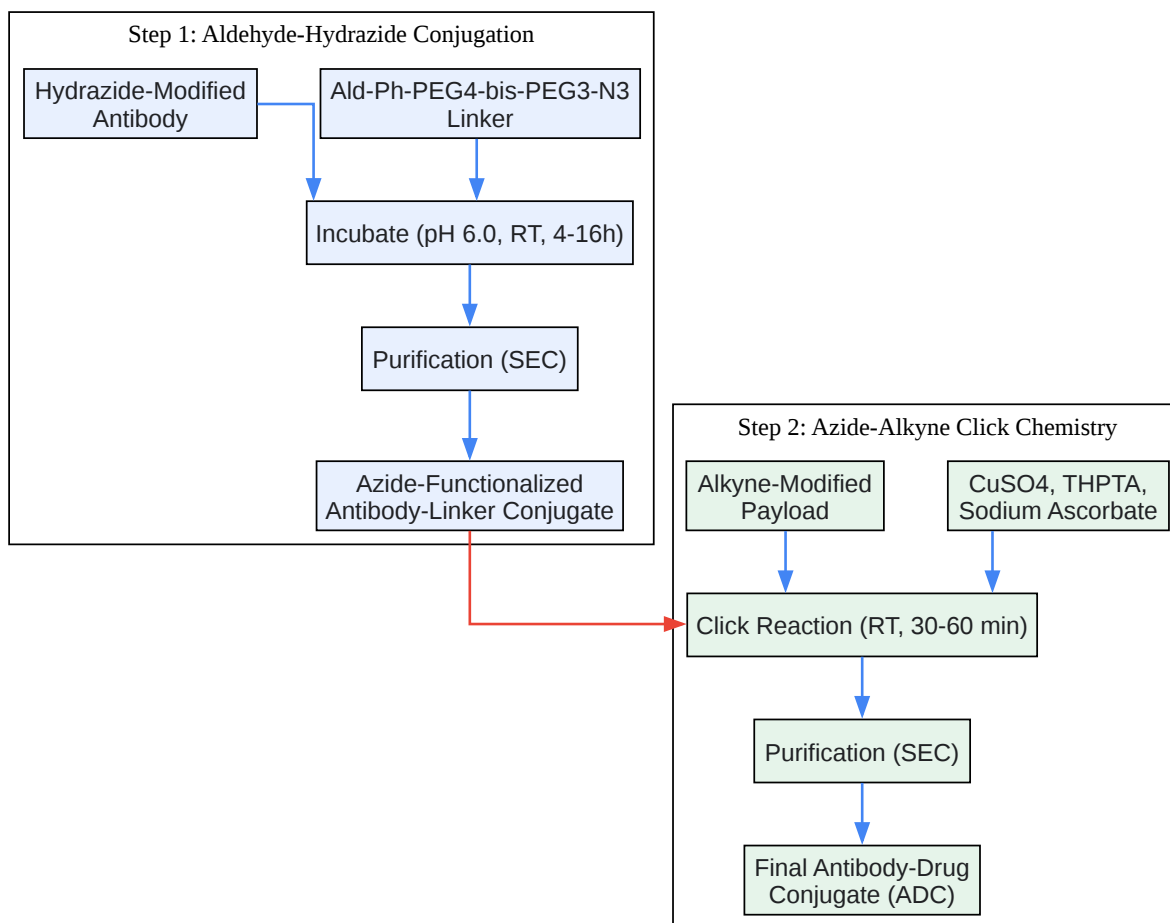
- Azide-functionalized antibody-linker conjugate (from Protocol 1) in a suitable buffer (e.g., PBS, pH 7.4)
- Alkyne-modified payload
- Anhydrous DMSO
- Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 100 mM in water)
- Sodium Ascorbate stock solution (freshly prepared, e.g., 100 mM in water)
- Purification system (e.g., size-exclusion chromatography)

Procedure:

- **Reactant Preparation:** a. Prepare the azide-functionalized antibody-linker conjugate at a concentration of 1-5 mg/mL in PBS, pH 7.4. b. Prepare a stock solution of the alkyne-modified payload in DMSO.
- **Catalyst Premix:** In a separate tube, mix the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio and let it stand for a few minutes.[\[10\]](#)
- **Conjugation Reaction:** a. To the antibody-linker conjugate solution, add the alkyne-modified payload to achieve a 1.5 to 4-fold molar excess relative to the antibody. b. Add the premixed CuSO₄/THPTA catalyst solution to the reaction mixture. c. Initiate the click reaction by adding the freshly prepared sodium ascorbate solution.[\[5\]](#) d. Protect the reaction from light and incubate for 30-60 minutes at room temperature with gentle agitation.[\[5\]](#)[\[6\]](#)
- **Purification:** a. Purify the resulting Antibody-Drug Conjugate (ADC) to remove excess payload and catalyst components using size-exclusion chromatography.

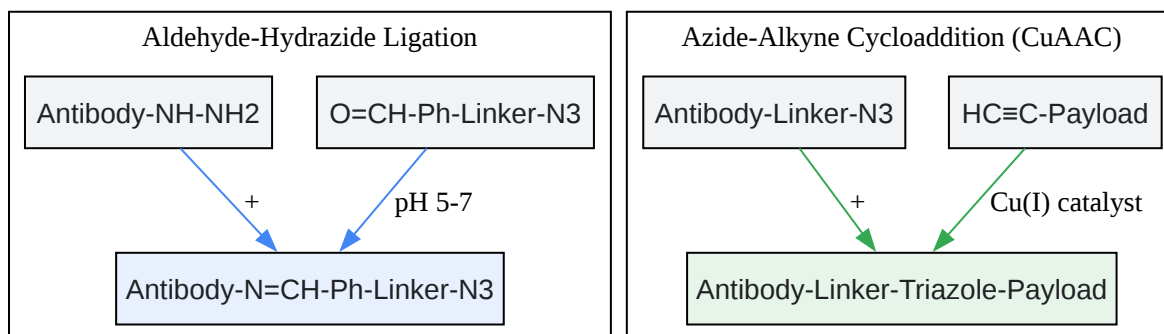
- Characterization: a. Analyze the final ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation state using methods like Hydrophobic Interaction Chromatography (HIC), SEC, UV-Vis spectroscopy, and mass spectrometry.

Visualizations



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Caption: Experimental workflow for ADC synthesis.



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Caption: Chemical reaction scheme for conjugation.

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